1-(2-Chlorophenyl)cyclopropanamine hydrochloride
Overview
Description
1-(2-Chlorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H11Cl2N It is a cyclopropane derivative where a 2-chlorophenyl group is attached to the cyclopropane ring, and the compound is further stabilized as a hydrochloride salt
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the following steps:
Cyclopropanation: A precursor such as styrene is subjected to cyclopropanation using a reagent like diazomethane or a similar carbene source to form the cyclopropane ring.
Amination: The cyclopropane intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Chlorophenyl)cyclopropanamine hydrochloride
- 1-(4-Chlorophenyl)cyclopropanamine hydrochloride
- 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride
These compounds share a similar cyclopropane core structure but differ in the position or nature of the substituents on the phenyl ring. The unique positioning of the chlorine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSHFWNTCCKFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870708-39-7, 1134699-45-8 | |
Record name | 1-(2-Chlorophenyl)cyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-chlorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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